4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-1-(2-methoxyethyl)piperazin-2-one
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Overview
Description
4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-1-(2-methoxyethyl)piperazin-2-one is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a piperazine ring, and a methoxyethyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-1-(2-methoxyethyl)piperazin-2-one typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole core
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-1-(2-methoxyethyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides are commonly used in substitution reactions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Compounds with a methyl group replacing the difluoromethyl group.
Substitution: Various alkyl or aryl derivatives of the original compound.
Scientific Research Applications
4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-1-(2-methoxyethyl)piperazin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-1-(2-methoxyethyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in the active site of enzymes, inhibiting their activity. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyethyl)-4-(1H-imidazol-2-yl)piperazine: Lacks the difluoromethyl group, resulting in different pharmacokinetic properties.
4-(1H-Imidazol-2-yl)-1-(2-methoxyethyl)piperazin-2-one: Similar structure but without the difluoromethyl group, leading to different biological activity.
Uniqueness
The presence of the difluoromethyl group in 4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-1-(2-methoxyethyl)piperazin-2-one distinguishes it from other similar compounds. This group can significantly alter the compound’s pharmacokinetic and pharmacodynamic properties, making it a unique candidate for drug development.
Properties
IUPAC Name |
4-[[1-(difluoromethyl)imidazol-2-yl]methyl]-1-(2-methoxyethyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F2N4O2/c1-20-7-6-17-5-4-16(9-11(17)19)8-10-15-2-3-18(10)12(13)14/h2-3,12H,4-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QILVNGKVNVNDGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1=O)CC2=NC=CN2C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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